molecular formula C15H16ClN3OS B2435851 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride CAS No. 1274948-10-5

2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride

Cat. No.: B2435851
CAS No.: 1274948-10-5
M. Wt: 321.82
InChI Key: GAZLVEWWBRFNON-LICLKQGHSA-N
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Description

2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is a sophisticated Schiff base ligand of significant interest in advanced chemical and biological research. Schiff bases are renowned for their ability to coordinate with various metal ions, making them versatile building blocks in coordination chemistry and materials science . The presence of both phenolic oxygen and multiple nitrogen donor atoms in its structure allows researchers to develop complexes with potential catalytic or magnetic properties. Furthermore, the incorporation of a benzylsulfanyl group provides a unique electronic and steric profile, which can be exploited to modulate the compound's reactivity and interaction with biological targets. In the realm of medicinal chemistry, structurally related Schiff base compounds are frequently investigated for their diverse biological activities, which can include antioxidant capacity, as demonstrated by studies on similar o-hydroxy Schiff base molecules . This compound serves as a critical intermediate for the synthesis of more complex molecules, such as peptidomimetics and macrocyclic compounds, which are valuable for probing protein-protein interactions and developing enzyme inhibitors . Its primary research value lies in its application as a molecular scaffold for the combinatorial synthesis of unique biologically active compounds, enabling the exploration of structure-activity relationships in drug discovery campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

benzyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c16-15(20-11-12-6-2-1-3-7-12)18-17-10-13-8-4-5-9-14(13)19;/h1-10,19H,11H2,(H2,16,18);1H/b17-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDTCCLZXDXMJ-LZMXEPDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NN=CC2=CC=CC=C2O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=N\N=C\C2=CC=CC=C2O)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride typically involves the reaction of benzyl mercaptan with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imine group can be reduced to form an amine.

  • Substitution: : The benzyl sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines and related compounds.

  • Substitution: : Halogenated benzyl sulfanyl compounds and amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Schiff base structure makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme activities or as a ligand for binding studies. Its ability to form stable complexes with metal ions can be exploited in bioinorganic chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Schiff bases: : Other Schiff bases with different substituents on the phenol or benzyl sulfanyl groups.

  • Phenolic compounds: : Compounds with similar phenol structures but different functional groups.

  • Sulfanyl compounds: : Compounds containing sulfanyl groups with different substituents.

Uniqueness

2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential use in drug design set it apart from other similar compounds.

Biological Activity

The compound 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride, a derivative of Schiff bases, has garnered attention for its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antioxidant, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride features a phenolic group linked to a complex imine structure, which is crucial for its biological interactions. The presence of the benzylsulfanyl group is particularly noteworthy as it may enhance the compound's lipophilicity and facilitate cellular uptake.

Antioxidant Activity

Research indicates that Schiff bases exhibit significant antioxidant properties. The antioxidant capacity of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride can be evaluated using various assays, such as the CUPRAC (cupric ion reducing antioxidant capacity) method.

Table 1: Antioxidant Activity Comparison

CompoundConcentration (µg/ml)% Inhibition
Test Compound3.1250.28 ± 0.01
6.250.46 ± 0.00
12.50.76 ± 0.03
251.55 ± 0.04
502.60 ± 0.14
1003.81 ± 0.15
2004.33 ± 0.04
BHT (Control)-9.62 ± 0.87

The results show that while the compound exhibits some antioxidant activity, it is significantly less effective than butylated hydroxytoluene (BHT), a standard antioxidant.

Antibacterial and Antifungal Activity

Schiff bases have also been reported to possess antibacterial and antifungal properties due to their ability to chelate metal ions and disrupt microbial cell membranes. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial effects of related Schiff bases, it was found that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MIC) in the range of 50-100 µg/ml against S. aureus and E. coli . This suggests that our compound may also possess comparable antibacterial activity.

The biological activity of this compound may be attributed to its ability to form coordination complexes with metal ions or interact with biological macromolecules such as proteins and nucleic acids. The imine functional group can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to target biomolecules.

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